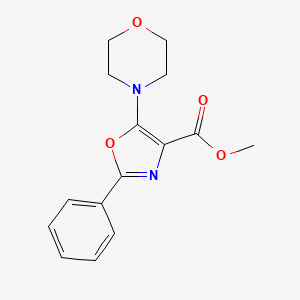![molecular formula C17H20N4O2 B5503585 5-{[(3aS,6aS)-1-methylhexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl]carbonyl}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5503585.png)
5-{[(3aS,6aS)-1-methylhexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl]carbonyl}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to a class of complex heterocyclic organic chemicals that possess multiple rings, including pyrrole and pyrazole structures. Such compounds are often studied for their unique chemical reactivity, structural characteristics, and potential applications in various fields like materials science, pharmaceuticals, and organic synthesis.
Synthesis Analysis
The synthesis of related compounds typically involves multistep organic reactions, including cycloadditions, rearrangements, and condensations. For instance, pyrano[2,3-c]pyrroles and dihydropyrrolo[1,2-b]pyrazoles have been synthesized through microwave-induced intramolecular nitrile-imine–alkyne 1,3-dipolar cycloaddition, highlighting the utility of microwave irradiation in promoting efficient cyclization reactions to form heterocyclic structures (Yoneyama et al., 2022).
Molecular Structure Analysis
X-ray crystallography and spectroscopic methods like FT-IR, NMR, and mass spectrometry are pivotal in elucidating the molecular structures of these compounds. For example, the crystal and molecular structure of pyrazol-3-one derivatives has been determined to establish the predominant tautomeric forms and molecular geometries, which are crucial for understanding the compound's reactivity and properties (Kimura et al., 1983).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, including Diels-Alder reactions, which are key for synthesizing indoles, a core structure in many biologically active molecules. The versatility in their chemical reactivity is illustrated by the ability to undergo transformations under different conditions, leading to a wide range of derivatives with potential applications in drug discovery and organic synthesis (Jackson & Moody, 1992).
Scientific Research Applications
Heterocyclic Compounds in Drug Design
Heterocyclic compounds, such as pyrazole and pyrimidine derivatives, are crucial in medicinal chemistry due to their pharmacological therapeutic potentials. For instance, pyrimidine-based compounds have been reported for potential applications in Acquired Immune Deficiency Syndrome (AIDS) chemotherapy. The versatility of heterocyclic compounds in drug designs is attributed to their ability to interact with various biological targets, showcasing their significance in new drug discovery efforts (Ajani et al., 2019).
Structural Studies for Drug Development
Structural investigations of heterocyclic compounds, such as pyrrolopyrrole derivatives, provide insights into their molecular conformations, which are crucial for understanding their pharmacological actions. The hydrogen-bonded sheets formed by these molecules highlight the significance of molecular architecture in developing compounds with desired biological activities (Quiroga et al., 2013).
Corrosion Inhibition
Pyrazole derivatives have been studied for their corrosion inhibition performance, demonstrating the potential of heterocyclic compounds in protecting metals against corrosion. This application is particularly relevant in industries where metal longevity is critical. The effectiveness of these inhibitors showcases the broad applicability of such compounds beyond pharmaceuticals, extending into materials science and engineering (Yadav et al., 2016).
Electropolymerization and Material Science
The electropolymerization of aromatic pyrrole derivatives demonstrates the utility of heterocyclic compounds in creating advanced materials. These materials have applications in electronics and coatings, highlighting the interdisciplinary nature of research involving such compounds. The ability to form self-assembled monolayers and conduct electropolymerization opens up possibilities for creating novel polymeric materials with specific properties (Schneider et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-[(3aS,6aS)-1-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-5-carbonyl]-2-phenyl-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-19-8-7-12-10-20(11-15(12)19)17(23)14-9-16(22)21(18-14)13-5-3-2-4-6-13/h2-6,9,12,15,18H,7-8,10-11H2,1H3/t12-,15+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEUNRDWASLWDPP-SWLSCSKDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2C1CN(C2)C(=O)C3=CC(=O)N(N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@@H]2[C@H]1CN(C2)C(=O)C3=CC(=O)N(N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4,6-pyrimidinediol](/img/structure/B5503503.png)
![7-[(3-fluoro-6-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5503515.png)
![methyl 3-[(4-morpholinylacetyl)amino]benzoate](/img/structure/B5503523.png)

![N-[(5-methyl-2-pyrazinyl)methyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide dihydrochloride](/img/structure/B5503543.png)
![7-{[(3R*,4S*)-4-hydroxy-3,4-dimethylpiperidin-1-yl]carbonyl}-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B5503549.png)

![1-methyl-3-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-1H-indazole](/img/structure/B5503566.png)
![2-ethoxy-4-[(hydroxyimino)methyl]phenyl 3-nitrobenzoate](/img/structure/B5503572.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,5-dimethoxy-N-methylbenzamide](/img/structure/B5503581.png)
![(2-{2-[(3-phenyl-1H-pyrazol-5-yl)carbonyl]carbonohydrazonoyl}phenoxy)acetic acid](/img/structure/B5503598.png)
![7-[4-(3-hydroxy-3-methylbutyl)benzyl]-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5503604.png)
